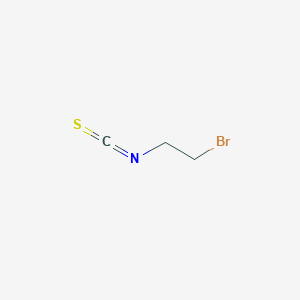

2-Bromoethyl isothiocyanate

Description

Properties

IUPAC Name |

1-bromo-2-isothiocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrNS/c4-1-2-5-3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJVENMTWFTZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163947 | |

| Record name | 2-Bromoethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-41-6 | |

| Record name | 2-Bromoethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethyl-isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Bromoethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 2-bromoethyl isothiocyanate, a valuable bifunctional reagent in organic synthesis and drug discovery. The document details experimental protocols, summarizes key quantitative data, and illustrates reaction pathways to facilitate its application in research and development.

Introduction

This compound (CAS No. 1483-41-6) is a synthetic organosulfur compound featuring two reactive functional groups: a bromoalkane and an isothiocyanate.[1] This dual reactivity makes it a versatile building block for the construction of a variety of heterocyclic compounds and for the modification of biomolecules, rendering it a molecule of significant interest in medicinal chemistry and drug development. Its ability to react with nucleophiles allows for the introduction of the isothiocyanate moiety into larger molecules, which is a key functional group in a number of biologically active compounds.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reaction of 2-bromoethylamine hydrobromide with carbon disulfide in the presence of a base. This method proceeds via the in-situ formation of a dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate.

Reaction Mechanism

The synthesis follows a two-step mechanism:

-

Formation of the Dithiocarbamate Salt: 2-Bromoethylamine, liberated from its hydrobromide salt by a base (e.g., triethylamine or potassium carbonate), acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of carbon disulfide. This is followed by proton transfer to a base to form the dithiocarbamate salt intermediate.

-

Decomposition of the Dithiocarbamate Salt: A desulfurylating agent is then used to promote the elimination of a sulfur atom and the formation of the isothiocyanate group. Common reagents for this step include ethyl chloroformate or cyanuric chloride.[2][3] The dithiocarbamate attacks the electrophilic center of the desulfurylating agent, leading to the formation of a labile intermediate that readily eliminates to yield this compound.

Synthesis of this compound

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from general procedures for isothiocyanate synthesis from primary amines.[2][3][4]

Materials:

-

2-Bromoethylamine hydrobromide

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Ethyl chloroformate or Cyanuric chloride (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of 2-bromoethylamine hydrobromide (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of water and dichloromethane at 0 °C, add carbon disulfide (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the formation of the dithiocarbamate intermediate is complete, cool the reaction mixture back to 0 °C.

-

Add a solution of ethyl chloroformate (1.1 eq) or cyanuric chloride (0.5 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Stir the biphasic mixture for an additional 30-60 minutes at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[5][6]

Quantitative Data

The following tables summarize the key physical, chemical, and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1483-41-6 | [1] |

| Molecular Formula | C₃H₄BrNS | |

| Molecular Weight | 166.04 g/mol | |

| Boiling Point | 102-108 °C at 15 torr | |

| Density | 1.66 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.483 |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 3.61 (t, 2H, J = 6.4 Hz, CH₂Br), 3.85 (t, 2H, J = 6.4 Hz, CH₂NCS) |

| ¹³C NMR (CDCl₃) | δ (ppm): 31.5 (CH₂Br), 47.9 (CH₂NCS), 130.2 (NCS) |

| IR (Infrared) | ν (cm⁻¹): ~2100 (strong, sharp, -N=C=S stretch) |

| MS (Mass Spectrometry) | m/z: 167/165 (M⁺), 109/107 (M⁺ - C₂H₄), 86 (M⁺ - Br) |

Reaction Mechanisms in Drug Development

This compound serves as a versatile precursor for the synthesis of various heterocyclic scaffolds of medicinal importance, such as thiazolidinones and their derivatives.[7][8] Its bifunctional nature allows for sequential or one-pot reactions to construct complex molecular architectures.

Reaction with Nucleophiles

The isothiocyanate group is highly electrophilic and readily reacts with a variety of nucleophiles, including primary and secondary amines, thiols, and alcohols. The reaction with primary amines is a common method for the synthesis of substituted thioureas.

The reaction mechanism involves the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate group, followed by proton transfer to form a stable thiourea derivative.

Reaction of this compound with a Primary Amine.

Synthesis of Heterocycles: Thiazolidinones

The dual functionality of this compound allows for intramolecular cyclization reactions to form heterocyclic systems. For example, it can be used to synthesize substituted thiazolidinones, which are prevalent scaffolds in many pharmaceutical agents.

A plausible synthetic route involves the initial reaction of this compound with an amine to form a thiourea intermediate. Subsequent intramolecular nucleophilic attack of the sulfur atom on the carbon bearing the bromine atom, often promoted by a base, leads to the formation of the thiazolidinone ring.

Thiazolidinone Synthesis Workflow

Application in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, isothiocyanate-containing analogues of the tyrosine kinase inhibitor dasatinib have been synthesized and evaluated for their activity against leukemia stem cells.[9] In these syntheses, a primary amine precursor of dasatinib is reacted with carbon disulfide under basic conditions to generate the corresponding isothiocyanate derivative.[9]

Conclusion

This compound is a readily accessible and highly versatile bifunctional reagent with significant applications in organic synthesis, particularly in the construction of heterocyclic systems relevant to drug discovery. This guide has provided a detailed overview of its synthesis, key quantitative data, and fundamental reaction mechanisms. A thorough understanding of its chemistry will empower researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel therapeutic agents.

References

- 1. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 2. vixra.org [vixra.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 6. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 7. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of some thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. daneshyari.com [daneshyari.com]

A Technical Guide to 2-Bromoethyl Isothiocyanate: Properties, Protocols, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl isothiocyanate (BEITC) is a bifunctional organosulfur compound of significant interest in chemical synthesis and drug discovery. Its unique molecular architecture, featuring both a reactive isothiocyanate group and a bromoethyl moiety, allows for versatile applications, including the synthesis of novel heterocyclic compounds and the modification of biological macromolecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its interaction with key cellular signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1483-41-6 | [1] |

| Molecular Formula | C₃H₄BrNS | [1] |

| Molecular Weight | 166.04 g/mol | |

| Boiling Point | 211.8 °C at 760 mmHg; 102 °C at 15 mmHg | [1] |

| Density | 1.56 g/cm³ | [1] |

| Refractive Index | 1.559 | [1] |

| Flash Point | 81.9 °C | [1] |

| Vapor Pressure | 0.26 mmHg at 25 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.484 (Calculated) | [2] |

| Water Solubility | Log₁₀WS = -1.44 (Calculated) | [2] |

| Enthalpy of Vaporization | 39.15 kJ/mol (Calculated) | [2] |

| Enthalpy of Formation (gas) | 205.15 kJ/mol (Calculated) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on general methods for isothiocyanates and can be adapted for specific laboratory conditions.

Synthesis of this compound

A common and effective method for the synthesis of alkyl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide, followed by desulfurization of the resulting dithiocarbamate salt.

Caption: A standard workflow for the GC-MS analysis of isothiocyanates.

Methodology:

-

Sample Preparation: Samples containing this compound are typically extracted with an organic solvent such as dichloromethane (CH₂Cl₂). [3]An internal standard can be added for quantitative analysis.

-

GC Conditions: A fused-silica capillary column is commonly used for separation. The oven temperature program is optimized to achieve good resolution of the analyte from other components in the sample matrix.

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode. Full scan mode can be used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification. [4]

HPLC is a versatile technique for the analysis of isothiocyanates, particularly for less volatile or thermally labile compounds. Reversed-phase HPLC is the most common mode used.

Methodology:

-

Sample Preparation and Derivatization: Due to the lack of a strong UV chromophore in many isothiocyanates, derivatization is often employed to enhance detection. A common derivatization agent is N-acetyl-L-cysteine (NAC), which reacts with the isothiocyanate group. [5]2. HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used. [6] * Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. [6] * Detection: UV detection is used, with the wavelength selected based on the absorbance maximum of the derivatized isothiocyanate. [3]

-

Biological Interactions and Signaling Pathways

Isothiocyanates are well-documented for their ability to modulate various cellular signaling pathways, many of which are implicated in disease processes such as cancer and inflammation. This compound has been shown to induce phytoalexin production in plants through the activation of the transcription factor Nrf2.

Activation of the Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Logical Relationship of Keap1-Nrf2 Pathway Activation by this compound

Caption: Activation of the Nrf2 pathway by this compound.

Under normal, unstressed conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low basal levels. [7]In the presence of electrophilic species such as this compound, reactive cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2 in the cytoplasm. [8]The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1) and phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1). [9]This orchestrated gene expression enhances the cell's capacity to counteract oxidative stress and detoxify harmful substances.

References

- 1. This compound | 1483-41-6 [chemnet.com]

- 2. This compound (CAS 1483-41-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. mdpi.com [mdpi.com]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis | MDPI [mdpi.com]

- 9. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

An In-depth Technical Guide to the Reactivity of 2-Bromoethyl Isothiocyanate with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl isothiocyanate (BEITC) is a bifunctional chemical reagent of significant interest in chemical biology and drug development. Its unique structure, featuring both a reactive isothiocyanate group and an alkyl bromide, allows for versatile covalent modification of proteins and peptides. This guide provides a comprehensive technical overview of the reactivity of this compound with amino acid residues, focusing on reaction mechanisms, kinetics, experimental protocols, and its application as a covalent modifier and crosslinking agent.

The isothiocyanate moiety (-N=C=S) is a well-known electrophile that readily reacts with nucleophilic groups on amino acid side chains, primarily the thiol group of cysteine and the primary amino groups of lysine and the protein N-terminus. The reactivity of isothiocyanates is highly dependent on pH, which governs the nucleophilicity of the target amino acid residues. Concurrently, the bromoethyl group (-CH2CH2Br) provides a second reactive site for alkylation reactions, making BEITC a potential heterobifunctional crosslinker. Understanding the nuanced reactivity of BEITC is crucial for its effective application in protein modification, covalent inhibitor design, and the development of chemical probes.

Reactivity with Amino Acid Side Chains

The reactivity of this compound is dictated by its two electrophilic centers. The isothiocyanate group typically exhibits higher reactivity towards soft nucleophiles like thiols, while the alkyl bromide is susceptible to nucleophilic substitution by various residues.

Reaction with Cysteine

The thiol group of cysteine is a primary target for isothiocyanates. The reaction proceeds through the nucleophilic attack of the thiolate anion on the electrophilic carbon of the isothiocyanate, forming a dithiocarbamate adduct. This reaction is highly pH-dependent, with the rate increasing at pH values approaching and exceeding the pKa of the cysteine thiol group (typically around 8.5), where the more nucleophilic thiolate form is prevalent.[1]

At neutral to slightly basic pH (pH 6-8), the reaction with cysteine is generally favored over reaction with other nucleophilic amino acids.[1]

Reaction with Lysine

The ε-amino group of lysine is another key target for isothiocyanates. The reaction involves the nucleophilic attack of the unprotonated primary amine on the isothiocyanate carbon, resulting in the formation of a stable thiourea linkage. This reaction is favored at alkaline pH (typically pH 9-11), where the amino group is deprotonated and thus more nucleophilic.[1] The rate constant for the reaction of various isothiocyanates with a cysteine-functionalized protein has been observed to be over 12 times higher at pH 9.5 than at pH 6.5, highlighting the significant influence of pH.[1]

Bifunctional Reactivity and Crosslinking

The presence of the bromoethyl group in this compound introduces the potential for secondary reactions or crosslinking. After the initial reaction of the isothiocyanate with a nucleophile (e.g., cysteine or lysine), the bromoethyl group can undergo intramolecular or intermolecular nucleophilic substitution.

-

Intramolecular Cyclization: If the initial adduct is formed with a suitably positioned nucleophile, the bromoethyl group can react intramolecularly to form a cyclic structure.

-

Intermolecular Crosslinking: Alternatively, the bromoethyl group of a protein-BEITC adduct can react with a second nucleophilic residue on the same or a different protein, leading to the formation of a covalent crosslink. This makes this compound a potential heterobifunctional crosslinking reagent.

Quantitative Data on Isothiocyanate Reactivity

While specific kinetic data for this compound is limited in the readily available literature, the reactivity of other isothiocyanates with model compounds like glutathione (GSH) and N-acetyl-L-cysteine provides valuable insights into the expected reactivity trends. The following tables summarize non-enzymatic second-order rate constants for the reactions of various isothiocyanates. It is important to note that these values are for structurally related compounds and should be used as a guide to estimate the reactivity of this compound.

| Isothiocyanate | Structure | Nucleophile | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 | Reference |

| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | Glutathione | 130 | [2] |

| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | Glutathione | 75 | [2] |

| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | Glutathione | 45 | [2] |

| Isothiocyanate | Amino Acid/Peptide | pH | Reaction Conditions | Observation | Reference |

| Allyl Isothiocyanate (AITC) | Alanine, Glycine, Peptides | 6, 8, 10 | 25°C, 2-4 weeks | Addition and cleavage rates increase with pH. | [3] |

| Various Isothiocyanates | Cysteine-functional protein | 6.5 vs 9.5 | Not specified | Rate constant >12 times higher at pH 9.5. | [1] |

Experimental Protocols

The following protocols are adapted from established methods for protein modification with isothiocyanates and related bromo-compounds and can be used as a starting point for experiments with this compound. Optimization of reaction conditions (e.g., pH, temperature, molar ratio of reactants) is recommended for specific applications.

Protocol 1: Covalent Modification of a Peptide with this compound

Materials:

-

Peptide containing a reactive cysteine or lysine residue

-

This compound (BEITC)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 9.0 (for lysine modification) or 50 mM Borate Buffer, pH 8.5 (for cysteine modification)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column (e.g., C18)

-

HPLC system for analysis and purification

Procedure:

-

Peptide Preparation: Dissolve the peptide in the appropriate reaction buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO immediately before use.

-

Reaction Initiation: Add a 10- to 50-fold molar excess of the BEITC stock solution to the peptide solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light if using a light-sensitive derivative.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Purify the modified peptide using a desalting column or by preparative HPLC to remove excess reagents and byproducts.

-

Analysis: Analyze the purified product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the covalent modification and determine the mass shift.

Protocol 2: Mass Spectrometric Analysis of BEITC-Modified Peptides

Materials:

-

Purified BEITC-modified peptide

-

Denaturing Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate

-

Reducing Agent: 100 mM Dithiothreitol (DTT)

-

Alkylating Agent: 200 mM Iodoacetamide (IAA)

-

Trypsin (proteomics grade)

-

Formic Acid

-

LC-MS/MS system

Procedure:

-

Denaturation, Reduction, and Alkylation (for proteins): If starting with a modified protein, denature, reduce, and alkylate the protein to prepare it for enzymatic digestion.

-

Enzymatic Digestion: Dilute the protein or peptide sample with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (w/w) enzyme-to-substrate ratio and incubate overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or similar desalting column.

-

LC-MS/MS Analysis: Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze using a high-resolution LC-MS/MS system.

-

Data Analysis: Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein. Include a variable modification on cysteine and lysine residues corresponding to the mass of the this compound adduct. The mass of the BEITC adduct will be the mass of BEITC (166.04 g/mol ). For crosslinked peptides, specialized software will be required to identify the linked peptides.

Visualizations

Reaction Mechanisms

Experimental Workflow for Protein Modification and Analysis

References

Spectral Characterization of 2-Bromoethyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characterization of 2-Bromoethyl isothiocyanate (CAS 1483-41-6), a bifunctional synthetic compound with applications in organic synthesis and potential biological activities. This document outlines the key spectral data obtained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, along with generalized experimental protocols.

Introduction

This compound (C₃H₄BrNS, Molar Mass: 166.04 g/mol ) is a molecule of interest due to its reactive isothiocyanate and bromo functional groups, making it a versatile building block in the synthesis of various organic compounds. Accurate spectral characterization is crucial for its identification, purity assessment, and understanding its role in chemical reactions. This guide summarizes the available spectral data and provides a framework for its experimental determination.

Mass Spectrometry

Mass spectrometry of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Data Summary:

| Parameter | Value | Reference |

| Molecular Formula | C₃H₄BrNS | |

| Molecular Weight | 166.04 g/mol | |

| Major Fragments (m/z) | 27, 107, 109 | [1] |

| Total Peaks (GC-MS) | 66 | [1] |

Interpretation:

The fragmentation pattern of alkyl isothiocyanates often includes a characteristic peak at m/z 72, corresponding to the [CH₂NCS]⁺ ion. The observed prominent peaks at m/z 107 and 109 likely correspond to the bromine-containing fragment [BrCH₂CH₂]⁺, showing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). The peak at m/z 27 could be attributed to the [C₂H₃]⁺ fragment.

Experimental Protocol (General):

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar or medium-polar column like DB-5ms). The column temperature is programmed to ramp up to facilitate the separation of components based on their boiling points and interactions with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the strong absorption of the isothiocyanate group.

Data Summary:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | ~2000-2200 | Strong, Sharp |

| C-H (alkane) | ~2850-3000 | Medium-Strong |

| C-Br | ~500-600 | Medium-Strong |

Note: The exact peak positions can vary slightly based on the sample phase (e.g., liquid film, gas, or in solution).

Interpretation:

The most prominent feature in the IR spectrum of this compound is the intense and sharp absorption band in the region of 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the -N=C=S functional group.[2] The absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the ethyl group. The presence of the carbon-bromine bond is indicated by a band in the lower frequency region of the spectrum.

Experimental Protocol (General - Attenuated Total Reflectance FTIR):

-

Instrument Preparation: The FTIR spectrometer and the ATR accessory are powered on and allowed to stabilize. A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The sample spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6-3.8 | Triplet | 2H | -CH₂-Br |

| ~3.9-4.1 | Triplet | 2H | -CH₂-NCS |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and instrument frequency.[3][4]

Interpretation:

The ¹H NMR spectrum of this compound is expected to show two triplets. The methylene group attached to the electronegative bromine atom (-CH₂-Br) is expected to appear at a lower field (downfield) compared to a standard alkane, likely in the range of 3.6-3.8 ppm. The methylene group adjacent to the isothiocyanate group (-CH₂-NCS) is also deshielded and is expected to resonate at a slightly different chemical shift, likely in the 3.9-4.1 ppm range. The triplet multiplicity arises from the coupling of each methylene group with the adjacent methylene group (n+1 rule, where n=2).

¹³C NMR Spectroscopy

Predicted Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~30-35 | -CH₂-Br |

| ~45-50 | -CH₂-NCS |

| ~130-140 | -N=C=S |

Note: These are predicted values. The isothiocyanate carbon signal is often broad and may have a low signal-to-noise ratio.[5][6][7]

Interpretation:

The ¹³C NMR spectrum is expected to show three distinct signals. The carbon atom bonded to the bromine (-CH₂-Br) would appear in the typical range for alkyl halides. The carbon atom adjacent to the isothiocyanate group (-CH₂-NCS) would be shifted downfield. The carbon of the isothiocyanate group (-N=C=S) is expected to have the largest chemical shift. It is important to note that the quaternary carbon of the isothiocyanate group often exhibits a broad signal due to its relaxation properties, which can sometimes make it difficult to observe.[5]

Experimental Protocol (General NMR):

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to TMS (0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aliphatic isothiocyanates do not possess strong chromophores that absorb in the typical UV-Vis range (200-800 nm). Therefore, this compound is expected to have weak or no significant absorption in this region. Aromatic isothiocyanates, in contrast, typically exhibit characteristic absorption bands.

Experimental Protocol (General):

-

Sample Preparation: A solution of this compound of a known concentration is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. A baseline is recorded using a cuvette filled with the solvent.

-

Spectrum Acquisition: The cuvette is filled with the sample solution, and the absorbance is measured over the desired wavelength range (e.g., 200-400 nm).

Logical Workflow and Relationships

The following diagrams illustrate the general workflow for the spectral characterization of this compound and the relationship between its structure and expected spectral features.

References

- 1. This compound | C3H4BrNS | CID 137026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. compoundchem.com [compoundchem.com]

- 4. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Commercial Sources and Purity of 2-Bromoethyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl isothiocyanate is a bifunctional molecule of significant interest in chemical synthesis and drug development. Its reactivity, stemming from the presence of both a bromo and an isothiocyanate functional group, allows for its use as a versatile building block in the creation of more complex molecules. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, alongside a detailed examination of its synthesis, purification, and key biological activities. The information presented is intended to support researchers and professionals in the effective sourcing and application of this compound.

Commercial Availability and Purity

This compound is available from a range of commercial chemical suppliers. Purity levels and pricing can vary between suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their intended application.

A summary of representative commercial sources and their stated purities is provided in Table 1. It is important to note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Code | Purity | Additional Information |

| Biosynth | FB58318 | Not specified | Research grade |

| Apollo Scientific (via CymitQuimica) | 54-OR4186 | ≥95% | Intended for laboratory use only[1] |

| Matrix Scientific | --- | Not specified | --- |

| Unnamed Supplier (via global-synthesis.com) | --- | ≥98.0% | High purity grade |

Table 1: Commercial Sources of this compound

Synthesis and Purification

General Synthetic Approaches

Two primary routes for the synthesis of isothiocyanates from primary amines are commonly employed:

-

Reaction with Carbon Disulfide: This is a widely used method that involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurization agent to yield the isothiocyanate. A variety of desulfurization agents can be used, including p-toluenesulfonyl chloride, bis(trichloromethyl)carbonate (BTC), and hydrogen peroxide.[2]

-

Reaction with Thiophosgene or its Analogs: Thiophosgene is a highly effective reagent for the direct conversion of primary amines to isothiocyanates. However, due to its high toxicity, alternative and less hazardous thiocarbonyl transfer reagents such as thiocarbonyldiimidazole have been developed.[2][3]

A general workflow for the synthesis of an isothiocyanate from a primary amine using carbon disulfide is depicted below.

Purification Methods

Purification of the crude this compound product is critical to remove unreacted starting materials, reagents, and byproducts. A general purification strategy for isothiocyanates involves the following steps:

-

Aqueous Workup: The reaction mixture is typically washed with an acidic solution to remove any remaining base and basic impurities.

-

Solvent Extraction: The product is extracted into an organic solvent.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.

-

Vacuum Distillation or Rectification: The final purification is often achieved by vacuum distillation or rectification to obtain the high-purity isothiocyanate.[4]

Biological Activity and Signaling Pathways

Isothiocyanates, as a class of compounds, are known to exhibit a range of biological activities, including anticancer and chemopreventive effects. These effects are often mediated through the modulation of key cellular signaling pathways.

Induction of Apoptosis

Several studies have demonstrated that isothiocyanates can induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through a caspase-dependent mechanism. Specifically, isothiocyanates have been shown to activate initiator caspases such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[4][5][6][7] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

The apoptotic cascade initiated by isothiocyanates can also involve the mitochondrial pathway, characterized by changes in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[6]

Activation of the Nrf2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and phase II detoxification enzymes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating their expression.

References

- 1. Targeting NRF2 and Its Downstream Processes: Opportunities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenethyl isothiocyanate induced apoptosis via down regulation of Bcl-2/XIAP and triggering of the mitochondrial pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Bromoethyl Isothiocyanate (CAS 1483-41-6)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Properties

2-Bromoethyl isothiocyanate, identified by the CAS number 1483-41-6, is a bifunctional synthetic compound belonging to the isothiocyanate class of organic molecules. Its structure incorporates a reactive isothiocyanate group (-N=C=S) and a bromoethyl group, making it a valuable intermediate in various chemical syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄BrNS | |

| Molecular Weight | 166.04 g/mol | |

| Boiling Point | Not available | |

| Density | Not available | |

| Appearance | Not available | |

| Solubility | Not available | |

| SMILES | S=C=NCCBr | |

| InChI Key | SGJVENMTWFTZOJ-UHFFFAOYSA-N |

Synthesis

Conceptual Synthesis Workflow:

References

2-Bromoethyl Isothiocyanate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl isothiocyanate is a bifunctional molecule of significant interest in organic synthesis and drug development. Its reactivity, stemming from the presence of both a bromo and an isothiocyanate functional group, allows for its use as a versatile building block in the creation of complex organic molecules and as a probe in chemical biology.[1] However, this reactivity also presents challenges regarding its stability and storage. This technical guide provides an in-depth overview of the known stability characteristics of isothiocyanates, recommended storage conditions for this compound, and proposed methodologies for its stability assessment. Furthermore, potential signaling pathways that may be modulated by this compound are discussed, drawing parallels with other well-studied isothiocyanates.

Stability of this compound

Key Factors Influencing Stability:

-

Moisture: this compound is moisture-sensitive.[2] Hydrolysis is a primary degradation pathway for ITCs, leading to the formation of the corresponding amine (2-bromoethylamine in this case) and ultimately N,N'-disubstituted thioureas in the presence of excess amine.[3][4] This reaction is catalyzed by acidic conditions.[4]

-

Temperature: Elevated temperatures can accelerate the degradation of ITCs. For optimal stability, storage at refrigerated temperatures is recommended.[1]

-

pH: The stability of ITCs is significantly pH-dependent. They are more stable at acidic pH and degrade more rapidly in neutral to alkaline conditions.[5]

-

Light: While specific data on the photosensitivity of this compound is limited, it is general good practice to store reactive chemicals in amber or opaque containers to protect them from light.

-

Incompatible Materials: Contact with acids, water, strong oxidizing agents, strong bases, alcohols, and amines should be avoided as these can promote decomposition.[2][6]

Hazardous Decomposition Products:

Thermal decomposition of this compound can lead to the release of hazardous and irritating gases, including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Sulfur oxides

-

Hydrogen bromide[2]

Storage Conditions

To ensure the integrity and longevity of this compound, the following storage conditions are recommended based on information from safety data sheets.[1][2][6][7][8]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C[1] | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen). | To prevent reaction with atmospheric moisture. |

| Container | Tightly sealed, amber glass bottle.[1] | To protect from moisture and light. |

| Location | Cool, dry, and well-ventilated area.[1][7][8] | To ensure a stable environment and dissipate any potential vapors. |

| Segregation | Store away from incompatible materials (acids, bases, oxidizing agents, etc.).[2][6] | To prevent accidental reactions and degradation. |

Experimental Protocols

While specific, validated stability-indicating methods for this compound are not published, a general approach based on established analytical techniques for other isothiocyanates can be adapted.

Proposed Stability Study Protocol

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, which has been shown to be a stable solvent for other ITCs).[5]

-

Stress Conditions: Aliquot the solutions and subject them to a range of stress conditions:

-

Temperature: -20°C (control), 4°C, 25°C (room temperature), and 40°C.

-

Humidity: Store samples in controlled humidity chambers (e.g., 25°C/60% RH, 40°C/75% RH).

-

pH: Buffer solutions at pH 3, 5, 7, and 9.[5]

-

Light: Expose samples to UV and visible light in a photostability chamber.

-

-

Time Points: Collect samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours, and then weekly or monthly depending on the observed degradation rate).

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[9]

-

Data Evaluation: Quantify the amount of remaining this compound and identify and quantify any major degradation products. Calculate the degradation rate and half-life under each condition.

Analytical Method for Degradation Analysis (HPLC-MS)

A reversed-phase HPLC method coupled with a mass spectrometer can be used for the separation and quantification of this compound and its degradation products.

-

Column: A C18 column is commonly used for the separation of isothiocyanates.

-

Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%), is a typical mobile phase system.

-

Detection:

-

Quantification: Quantification can be achieved by creating a calibration curve with a pure standard of this compound.

Potential Signaling Pathways and Reactivity

While the specific signaling pathways modulated by this compound in mammalian cells are not well-documented, the reactivity of the isothiocyanate group provides clues to its potential biological targets. Isothiocyanates are electrophiles that readily react with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[11] This reactivity is the basis for the biological activity of many well-studied ITCs, such as sulforaphane and phenethyl isothiocyanate (PEITC).

One search result briefly mentioned that this compound can induce phytoalexin production in plants through the activation of the transcription factor Nrf2.[1] The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Below are diagrams of key signaling pathways known to be modulated by other isothiocyanates, which may also be relevant for this compound.

The reaction of the isothiocyanate group with primary amines is a well-established synthetic route to form thioureas.[1] This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.

Conclusion

This compound is a reactive and valuable chemical for research and development. Its stability is a critical consideration for its effective use. By adhering to the recommended storage conditions, researchers can minimize degradation and ensure the quality of the material. The provided information on stability factors and proposed experimental protocols can guide the design of in-house stability studies. Furthermore, the exploration of potential signaling pathways, based on the known reactivity of the isothiocyanate functional group, opens avenues for future research into the biological activities of this compound. It is imperative for researchers to handle this compound with appropriate safety precautions as outlined in the safety data sheets.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Isothiocyanate synthesis [organic-chemistry.org]

- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Bifunctional Probe: A Technical Guide to the Applications of 2-Bromoethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl isothiocyanate is a synthetic, bifunctional molecule that holds significant promise as a chemical probe and a building block in organic synthesis.[1] Its reactivity, attributed to the presence of both a bromo group and an isothiocyanate group, allows for diverse applications in chemical biology and drug discovery. The isothiocyanate (ITC) moiety is a well-established pharmacophore found in numerous naturally occurring compounds, particularly in cruciferous vegetables, and is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This technical guide provides a comprehensive overview of the known and potential applications of this compound, supplemented with data from related isothiocyanates to illustrate the broader context of its utility. We will delve into its role in organic synthesis, its application as a chemical probe for protein modification, and its potential therapeutic applications, supported by experimental protocols and pathway visualizations.

Chemical Properties and Reactivity

This compound (CAS 1483-41-6) is a molecule with the chemical formula C3H4BrNS. The presence of a reactive alkyl bromide and an electrophilic isothiocyanate group allows for sequential or bifunctional reactions. The isothiocyanate group readily reacts with nucleophiles, particularly the sulfhydryl groups of cysteine residues and the amino groups of lysine residues in proteins. The bromo group can also participate in nucleophilic substitution reactions. This dual reactivity makes it a valuable tool for cross-linking studies and the development of targeted covalent inhibitors.

Applications in Organic Synthesis

The primary application of this compound is as an intermediate in organic synthesis.[5] It serves as a versatile building block for the creation of more complex molecules. For instance, it can be used in the synthesis of choline and reacts with amines to form active methylene compounds.

General Synthesis of Isothiocyanates

Experimental Protocol: General Synthesis of an Alkyl Isothiocyanate

Materials:

-

Alkylamine (e.g., 2-bromoethylamine hydrobromide)

-

Carbon disulfide (CS2)

-

Triethylamine (Et3N) or another organic base

-

Tosyl chloride (TsCl) or another desulfurizing agent

-

Dichloromethane (CH2Cl2) or another suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the alkylamine (1.0 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add tosyl chloride (1.1 equivalents) portion-wise.

-

Let the reaction proceed at room temperature for 30 minutes.[6]

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the desired isothiocyanate.

Logical Workflow for Isothiocyanate Synthesis

Caption: General workflow for the synthesis of isothiocyanates from primary amines.

Applications in Chemical Biology and Drug Discovery

The isothiocyanate functional group is a key feature of many biologically active compounds. While specific data for this compound is limited, the broader class of ITCs has been extensively studied, providing a strong rationale for investigating its potential in various therapeutic areas.

As a Chemical Probe for Proteomics

The reactivity of the isothiocyanate group with nucleophilic amino acid residues makes this compound a potential chemical probe for identifying protein targets. Quantitative chemical proteomics approaches can be employed to systematically profile the targets of ITCs in living cells.[8] This involves using ITC-derived probes with bioorthogonal handles for subsequent enrichment and identification of modified proteins by mass spectrometry.

Experimental Protocol: Protein Labeling with an Isothiocyanate Probe

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris or glycine.[9]

-

This compound solution in an anhydrous solvent (e.g., DMSO).

-

Quenching solution (e.g., a high concentration of a primary amine like Tris or glycine).

-

Size-exclusion chromatography column for purification.

Procedure:

-

Prepare the protein solution to a concentration of 1-5 mg/mL in an appropriate buffer. If the buffer contains primary amines, dialyze the protein against PBS overnight.[9]

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Add the isothiocyanate solution to the protein solution at a desired molar ratio (e.g., 10:1 or 20:1 isothiocyanate:protein). Add the isothiocyanate solution dropwise while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quench the reaction by adding the quenching solution to a final concentration that is in large excess to the initial isothiocyanate concentration.

-

Incubate for 30 minutes to 1 hour to ensure all unreacted isothiocyanate is quenched.

-

Purify the labeled protein from unreacted probe and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

-

Determine the degree of labeling using spectroscopic methods.

Workflow for Protein Labeling and Target Identification

Caption: Workflow for protein labeling with this compound and subsequent target identification.

Anticancer Activity

| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl isothiocyanate | - | - | [10] |

| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase | 570 | [10] |

| 3-Methoxyphenyl isothiocyanate | Butyrylcholinesterase | - | [10] |

Note: The table above includes data for other isothiocyanates to illustrate the range of activity for this class of compounds, as specific IC50 values for this compound were not found in the search results.

Isothiocyanates can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often triggered by cellular stress and involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax translocate to the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Mitochondrial Apoptosis Pathway

Caption: The intrinsic apoptosis pathway modulated by isothiocyanates.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several isothiocyanates have been shown to inhibit the NF-κB pathway.[11]

NF-κB Signaling Pathway

Caption: The inhibitory effect of isothiocyanates on the NF-κB signaling pathway.

Activation of the Nrf2 Pathway

This compound has been shown to induce phytoalexin production in plants by activating the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). The Nrf2-antioxidant response element (ARE) signaling pathway is a major cellular defense mechanism against oxidative and electrophilic stress.[12] Under basal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Electrophiles, such as isothiocyanates, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes.

Nrf2-Keap1 Signaling Pathway

Caption: Activation of the Nrf2-ARE pathway by isothiocyanates.

Agricultural Applications

Beyond its biomedical potential, this compound and other ITCs have applications in agriculture. They can act as biofumigants, which are natural alternatives to synthetic pesticides for soil disinfection. The release of isothiocyanates from certain plants, like those in the Brassicaceae family, is a natural defense mechanism against soil-borne pathogens.

Conclusion

This compound is a versatile bifunctional molecule with established applications in organic synthesis and significant potential in chemical biology and drug discovery. While specific quantitative data and detailed protocols for this particular compound are still emerging, the extensive research on the broader class of isothiocyanates provides a strong foundation for its further investigation. Its ability to act as a chemical probe for proteomics, modulate key signaling pathways involved in cancer and inflammation, and its potential use in agriculture make it a compound of considerable interest. The experimental workflows and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at unlocking the full potential of this compound. As research progresses, it is anticipated that more specific data and applications for this promising molecule will be uncovered, paving the way for new therapeutic and biotechnological innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of carcinogenesis by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Bifunctional Nature of 2-Bromoethyl Isothiocyanate in Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl isothiocyanate (BEITC) is a versatile bifunctional reagent that holds significant promise in synthetic organic chemistry and drug development. Its unique molecular architecture, featuring two distinct reactive centers—an electrophilic isothiocyanate group and a reactive bromoethyl moiety—allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthetic applications of BEITC, detailing its use in the construction of diverse heterocyclic scaffolds, its role in bioconjugation and proteomics, and its potential as a modulator of cellular signaling pathways. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.

Introduction

This compound (C₃H₄BrNS, CAS No. 1483-41-6) is a synthetic organic compound characterized by the presence of both an isothiocyanate (-N=C=S) group and a primary alkyl bromide.[1] This dual functionality makes it a valuable building block for the synthesis of a variety of complex molecules, particularly nitrogen- and sulfur-containing heterocycles.[2] The isothiocyanate group is a potent electrophile, readily reacting with nucleophiles such as primary amines and thiols.[3] Concurrently, the bromoethyl group serves as an alkylating agent, susceptible to nucleophilic substitution reactions.[4] This orthogonal reactivity allows for sequential or one-pot multi-component reactions, leading to the efficient construction of diverse molecular architectures.

This guide will explore the bifunctional nature of BEITC in detail, providing practical information for its application in organic synthesis and chemical biology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄BrNS | [5] |

| Molecular Weight | 166.04 g/mol | [5] |

| Boiling Point | 158 °C | [6] |

| Density | 1.66 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.483 | [6] |

Synthetic Applications: Construction of Heterocyclic Systems

The bifunctional reactivity of BEITC is elegantly exploited in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

Synthesis of Thiazoles and Thiazolidinones

The reaction of BEITC with thioamides or thioureas provides a direct route to 2-aminothiazole and thiazolidinone derivatives, respectively. These reactions are variations of the well-established Hantzsch thiazole synthesis.[7]

3.1.1. Reaction with Thioureas to form 2-Iminothiazolidines

BEITC can react with N-substituted thioureas in a cyclocondensation reaction to afford 2-iminothiazolidine derivatives. The reaction proceeds via initial S-alkylation of the thiourea by the bromoethyl group, followed by an intramolecular cyclization where the nitrogen atom attacks the isothiocyanate carbon.

Experimental Protocol: Synthesis of 2-Imino-3-aryl-5-(bromomethyl)thiazolidine (General Procedure)

To a solution of the appropriate N-arylthiourea (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, this compound (1.1 eq) is added dropwise at room temperature.

The reaction mixture is stirred at room temperature or heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-iminothiazolidine derivative.

Quantitative data for a representative reaction is provided in the table below.

| Starting Material (Thiourea) | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| N-phenylthiourea | 2-Imino-3-phenyl-5-(bromomethyl)thiazolidine | 75 | 112-114 | ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.45 (m, 5H, Ar-H), 4.15 (t, J=7.2 Hz, 2H, N-CH₂), 3.60 (t, J=7.2 Hz, 2H, CH₂-Br). ¹³C NMR (CDCl₃, 100 MHz): δ 165.2 (C=N), 138.5, 129.8, 128.7, 125.4 (Ar-C), 48.9 (N-CH₂), 33.1 (CH₂-Br). MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₁BrN₂S: 286.98, found 287.0. |

Caption: General pathway for thiadiazole synthesis using BEITC.

Applications in Chemical Biology and Proteomics

The reactivity of BEITC towards nucleophilic amino acid residues, particularly cysteine and lysine, makes it a useful tool for protein modification and proteomics studies. [4][8]

Covalent Labeling of Cysteine Residues

The bromoethyl group of BEITC can readily alkylate the thiol group of cysteine residues via an Sₙ2 reaction, forming a stable thioether bond. This covalent modification can be used to introduce a "tag" for protein identification, quantification, or to study protein-protein interactions.

Experimental Protocol: In-Solution Alkylation of a Protein Sample for Bottom-Up Proteomics

-

Protein Solubilization and Denaturation: Resuspend the protein sample (e.g., cell lysate) in a lysis buffer (e.g., 8 M urea, 50 mM NH₄HCO₃) to a final concentration of 1-5 mg/mL.

-

Reduction of Disulfide Bonds: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature.

-

Alkylation: Add a stock solution of this compound in a suitable solvent (e.g., DMSO) to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 60 minutes.

-

Quenching (Optional): Add DTT to a final concentration of 20 mM to quench any unreacted BEITC.

-

Sample Preparation for Digestion: Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to below 1.5 M.

-

Proteolytic Digestion: Add trypsin at a 1:50 (trypsin:protein, w/w) ratio and incubate overnight at 37°C.

-

Desalting and Mass Spectrometry Analysis: Stop the digestion with formic acid, desalt the peptides using a C18 column, and analyze by LC-MS/MS. [1][2] Expected Mass Shift on Cysteine: +101.97 Da (C₃H₃NS)

Experimental Workflow: Proteomics Target Identification

Caption: Workflow for identifying protein targets of BEITC.

Modulation of Signaling Pathways

Isothiocyanates are known to modulate various cellular signaling pathways, with the Keap1-Nrf2 pathway being a prominent target. [9][10]The Nrf2 transcription factor is a master regulator of the antioxidant response, and its activation can protect cells from oxidative stress.

While direct experimental evidence specifically for BEITC is still emerging, its structural similarity to other known isothiocyanate activators of the Nrf2 pathway, such as sulforaphane, suggests it may have similar activity. Isothiocyanates are thought to activate Nrf2 by covalently modifying cysteine residues on Keap1, the negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant genes.

Signaling Pathway: Potential Nrf2 Activation by BEITC

Caption: Hypothesized activation of the Nrf2 pathway by BEITC.

Conclusion

This compound is a powerful and versatile bifunctional reagent with broad applications in organic synthesis and chemical biology. Its ability to participate in a variety of cyclization and conjugation reactions makes it an invaluable tool for the construction of complex molecular architectures and for probing biological systems. The detailed protocols and data presented in this guide are intended to facilitate the exploration of BEITC's full potential in both academic and industrial research settings. Further investigation into its biological activities, particularly its role as a modulator of signaling pathways, is warranted and holds promise for the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic identification of binding targets of isothiocyanates: A perspective on techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoproteomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Nrf2 Activity in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Bromoethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromoethyl isothiocyanate (CAS No. 1483-41-6), a reactive compound utilized in various research and development applications. Due to its hazardous nature, strict adherence to the following protocols is imperative to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is a hazardous substance that presents multiple risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential dangers.

GHS Hazard Statements:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory/Skin Sensitization: May cause respiratory irritation.[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| CAS Number | 1483-41-6[1][2] |

| Molecular Formula | C₃H₄BrNS[1] |

| Molecular Weight | 166.04 g/mol [1][2] |

| Appearance | Light yellow liquid |

| Odor | Stench |

| Boiling Point | 149 - 151 °C (300 - 304 °F) |

| Density | 1.684 g/mL at 25 °C (77 °F) |

| Flash Point | 81.9 °C (179.4 °F)[1] |

| Purity | ≥95%[2] |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of vapors.[3][4]

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the handling area.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] |

| Skin and Body Protection | A flame-retardant and antistatic laboratory coat. |

| Respiratory Protection | A respirator with a suitable filter (e.g., type ABEK (EN14387)) is required when vapors or aerosols are generated. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Keep the container tightly closed when not in use.

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a locked-up area accessible only to qualified or authorized personnel.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |

Spill and Leak Response

-

Small Spills:

-

Large Spills:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air.[9] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, sulfur oxides, and carbon monoxide.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Emergency Response Workflow

The following diagram outlines the logical steps to take in an emergency involving this compound.